molecular formula C9H9BrO B8554220 3-Bromo-5-cyclopropyl-phenol

3-Bromo-5-cyclopropyl-phenol

Cat. No. B8554220
M. Wt: 213.07 g/mol
InChI Key: MXJUHVDKKZZPQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-5-cyclopropyl-phenol is a useful research compound. Its molecular formula is C9H9BrO and its molecular weight is 213.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-5-cyclopropyl-phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5-cyclopropyl-phenol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H9BrO

Molecular Weight

213.07 g/mol

IUPAC Name

3-bromo-5-cyclopropylphenol

InChI

InChI=1S/C9H9BrO/c10-8-3-7(6-1-2-6)4-9(11)5-8/h3-6,11H,1-2H2

InChI Key

MXJUHVDKKZZPQO-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=CC(=C2)Br)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To anhydrous CH2Cl2 (10 mL) was added ZnEt2 (12.34 of a 1.0 M in heptane, 12.34 mmol) under nitrogen. The solution was cooled to 0° C., and a solution of trifluoroacetic acid (0.95 mL, 12.34 mmol) in anhydrous CH2Cl2 (4 mL) was added very slowly. After stirring the reaction mixture for 20 m, a solution of CH2I2 (0.99 mL, 12.34 mmol) in CH2Cl2 (4 mL) was added. After an additional 20 m stirring, a solution of the 1-bromo-3-methoxymethoxy-5-vinyl-benzene (1.20 g, 4.94 mmol) in CH2Cl2 (6 mL) was added, and the reaction was allowed to warm to RT. After 1.5 h, the reaction was quenched with saturated aqueous NH4Cl (30 mL) and hexanes (50 mL), and the layers were separated. The aqueous layer was extracted with Et2O (2×40 mL), and the combined organic layers were washed with H2O (30 mL), brine (30 mL), and dried with anhydrous MgSO4. The solvents were evaporated, and the remaining oil was partially purified by flash chromatography on silica gel (0% to 5% EtOAc/hexanes). The partially purified material was placed in i-PrOH (10 mL), and 2 mL of 1.0 M HCl was added. The mixture was aged at 50° C. for 14 h, cooled to RT, and added to H2O (25 mL). The aqueous mixture was extracted with Et2O (3×40 mL), and the combined organics were washed with brine (30 mL), and dried over anhydrous MgSO4. The solvents were evaporated, and the remaining oil was purified by flash chromatography on silica gel (0% to 10% EtOAc/hexanes) to afford 325 mg (31%) of 3-bromo-5-cyclopropyl-phenol (114).
Quantity
0.95 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0.99 mL
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two
Quantity
1.2 g
Type
reactant
Reaction Step Three
Quantity
6 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Four

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